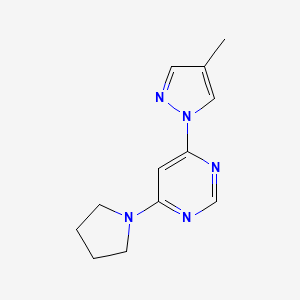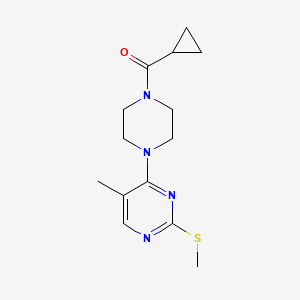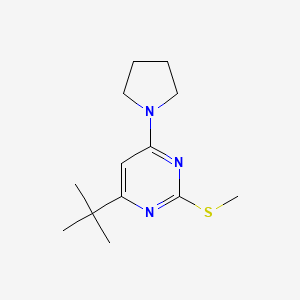
4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine, commonly referred to as 4M6P, is a versatile molecule that has been used in a variety of scientific research applications. It is a heterocyclic compound that contains both a pyrazole and pyrimidine ring. 4M6P has a wide range of properties, including anti-inflammatory, antifungal, and anti-bacterial activities. It is also known to possess antioxidant, anti-cancer, and anti-viral properties. This compound has been studied extensively and has been found to have numerous potential applications in a variety of fields.
科学研究应用
4M6P has been used in a variety of scientific research applications. It has been studied for its potential anti-inflammatory, antifungal, and anti-bacterial activities. Additionally, 4M6P has been studied for its potential antioxidant, anti-cancer, and anti-viral properties. Furthermore, 4M6P has been studied for its potential applications in drug delivery systems and as a drug target.
作用机制
The mechanism of action of 4M6P is not yet fully understood. However, it is believed that 4M6P may act as an inhibitor of enzymes that are involved in the production of inflammatory mediators. Additionally, 4M6P may also act as an inhibitor of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4M6P are not yet fully understood. However, 4M6P has been found to possess anti-inflammatory, antifungal, and anti-bacterial activities. Additionally, 4M6P has been found to possess antioxidant, anti-cancer, and anti-viral properties.
实验室实验的优点和局限性
The advantages of using 4M6P in laboratory experiments include its stability and its ability to be synthesized through a variety of methods. Additionally, 4M6P is known to possess a wide range of properties that make it suitable for use in a variety of scientific research applications. However, there are some limitations to using 4M6P in laboratory experiments. For example, the mechanism of action of 4M6P is not yet fully understood, which can make it difficult to assess its potential effects on biochemical and physiological processes.
未来方向
The potential applications of 4M6P are numerous and there are a variety of future directions that can be explored. These include further research into its mechanism of action, its potential applications in drug delivery systems and as a drug target, and its potential effects on biochemical and physiological processes. Additionally, further research into the synthesis of 4M6P and its stability in different environments could lead to new applications for this versatile molecule. Finally, further research into the potential anti-inflammatory, antifungal, and anti-bacterial activities of 4M6P could lead to new treatments for a variety of diseases.
合成方法
4M6P can be synthesized through a variety of methods, including a one-step synthesis involving the reaction of 2-chloro-4-methyl-1H-pyrazole with pyrrolidine. This method is known to produce high yields of 4M6P. Additionally, 4M6P can also be synthesized through a two-step synthesis involving the reaction of 2-chloro-4-methyl-1H-pyrazole with pyrrolidine and then the reaction of the resulting product with pyrrolidine. This method is known to produce yields of 4M6P that are comparable to the one-step synthesis method.
属性
IUPAC Name |
4-(4-methylpyrazol-1-yl)-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-10-7-15-17(8-10)12-6-11(13-9-14-12)16-4-2-3-5-16/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNNLEPMPDWXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1H-pyrazol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441571.png)
![3-{4-[2-(propan-2-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441574.png)

![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)
![3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441591.png)
![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441604.png)
![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)

![5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441630.png)
![5-fluoro-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441633.png)
![6-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441640.png)
![2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B6441642.png)